molecular formula C18H16ClN3O2S B2402020 N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 2034562-46-2

N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide

Cat. No.: B2402020
CAS No.: 2034562-46-2
M. Wt: 373.86
InChI Key: LQPCDCVUNNVEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective N-Acylation Agents

Research into chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, has been conducted to explore their use in organic synthesis. These compounds exhibit good chemoselectivity, indicating potential applications of similar compounds in the development of selective synthetic routes (Kondo et al., 2000).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds, such as various dichlorophenylmethanesulfonamides, provide insights into the conformation and hydrogen bonding patterns of these molecules. This information is crucial for understanding their reactivity and interaction with biological molecules, potentially guiding the design of new drugs or materials (Gowda, Foro, & Fuess, 2007).

Catalysis and Synthesis

The use of bipyridine-based compounds as catalysts for chemical synthesis is another area of application. For example, bi-SO3H ionic liquids based on 2,2'-bipyridine have been used as efficient catalysts for the synthesis of xanthene derivatives, highlighting the potential of N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide in catalysis and synthesis (Shirini et al., 2014).

Photoreduction and Environmental Applications

Compounds with bipyridine moieties have been studied for their role in the photoreduction of carbon dioxide to methane, demonstrating potential applications in renewable energy and environmental remediation. The use of bipyridinium charge relays in these processes suggests that similar compounds could contribute to the development of new methods for reducing atmospheric CO2 levels (Willner et al., 1987).

Mechanism of Action

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-17-5-1-3-15(9-17)13-25(23,24)22-11-14-6-8-21-18(10-14)16-4-2-7-20-12-16/h1-10,12,22H,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPCDCVUNNVEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.